molecular formula C16H25N3O B4672250 4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide

4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide

Cat. No. B4672250
M. Wt: 275.39 g/mol
InChI Key: RWFQKXQWKMVEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide, also known as PEP, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide acts as an inhibitor of the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, behavior, and physiological processes. 4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide has also been shown to have affinity for various receptors, including the 5-HT1A, 5-HT2A, and α2-adrenergic receptors.
Biochemical and Physiological Effects
4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which can lead to improvements in cognitive function. 4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. Additionally, 4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide has been shown to have potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. 4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide also has a relatively low toxicity profile, which makes it a safer alternative to other compounds that have similar effects. However, there are also limitations to using 4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide in lab experiments. For example, 4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, 4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide. One area of interest is the potential therapeutic effects of 4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide for various psychiatric and neurological conditions. There is also interest in studying the effects of 4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide on metabolism and obesity. Additionally, further research is needed to fully understand the mechanisms of action of 4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide and its effects on various neurotransmitter systems and receptors. Finally, there is interest in developing new synthesis methods for 4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide that are more efficient and scalable.

Scientific Research Applications

4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and metabolism. It has been shown to have potential therapeutic effects for conditions such as depression, anxiety, and obesity. 4-(2-phenylethyl)-N-propyl-1-piperazinecarboxamide has also been used as a tool for studying the mechanisms of action of various drugs and neurotransmitters.

properties

IUPAC Name

4-(2-phenylethyl)-N-propylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-2-9-17-16(20)19-13-11-18(12-14-19)10-8-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFQKXQWKMVEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-phenylethyl)-N-propylpiperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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